
Methyl (R)-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate
Overview
Description
Methyl (R)-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate is a useful research compound. Its molecular formula is C10H18BrNO4 and its molecular weight is 296.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (R)-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (R)-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Natural Product Intermediates
Methyl (R)-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate serves as a key intermediate in the synthesis of biologically significant compounds. For instance, it is used in the synthesis of the water-soluble vitamin Biotin, which plays a crucial role in the metabolic cycle, especially in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Synthesis of Unusual Amino Acid Residues
This compound is instrumental in preparing unusual amino acid residues, which are key fragments in the synthesis of complex natural products like microsporin B. These syntheses involve steps like cross metathesis and enzymatic kinetic resolution (Swaroop et al., 2014).
Molecular and Crystal Structure Studies
The compound is used in understanding the molecular and crystal structure of L-cysteine derivatives. These studies reveal the conformation-stabilizing function of weak intermolecular bonding, contributing to our knowledge of molecular interactions and stability (Kozioł et al., 2001).
Synthesis of Neuroexcitant Analogs
It also finds application in the synthesis of neuroexcitant analogs, contributing to the understanding and development of compounds with potential neurological effects (Pajouhesh et al., 2000).
Development of Biologically Active Compounds
The compound is a precursor in the synthesis of various biologically active compounds. This includes the stereoselective formation of carbon-carbon bonds, leading to the creation of key building blocks for biologically active compounds (Kubo et al., 1997).
Synthesis of Antimicrobial Agents
Its derivatives have been synthesized for potential use as antimicrobial agents, showcasing its versatility in medicinal chemistry (Doraswamy & Ramana, 2013).
properties
IUPAC Name |
methyl (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWPBNACYMMIKZ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCBr)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Boc-amino)-4-bromobutyric acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




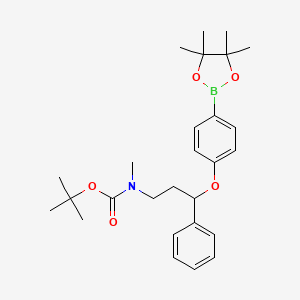
![2-(6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-YL)-2-azaspiro[3.4]octan-6-amine hydrochloride](/img/structure/B8223804.png)
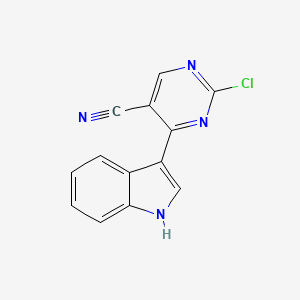
![5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8223815.png)
![4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8223818.png)
![(9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]thioureido]cinchonan](/img/structure/B8223836.png)
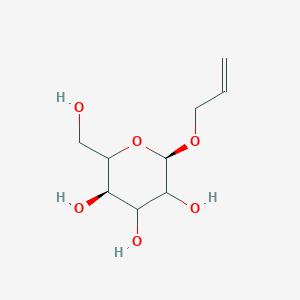

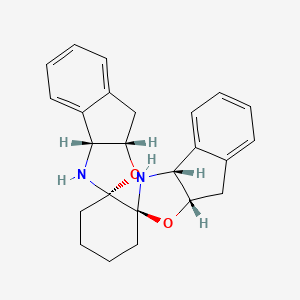
![(2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaph osphole](/img/structure/B8223880.png)
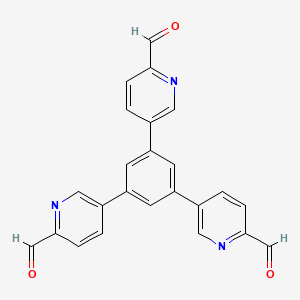
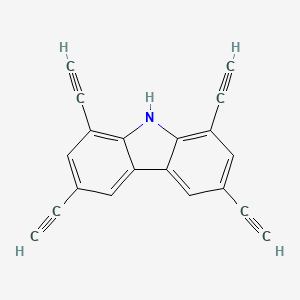
![(S)-N-[(R)-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223891.png)